molecular formula C26H23N5O4S B4319544 4-[2-({5-[(4-METHOXYPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]-3,4-DIHYDRO-2(1H)-QUINOXALINONE

4-[2-({5-[(4-METHOXYPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]-3,4-DIHYDRO-2(1H)-QUINOXALINONE

Cat. No.: B4319544
M. Wt: 501.6 g/mol
InChI Key: CUZVOVYSOIWUQU-UHFFFAOYSA-N
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Description

4-[2-({5-[(4-METHOXYPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]-3,4-DIHYDRO-2(1H)-QUINOXALINONE is a complex organic compound that features a quinoxaline core, a triazole ring, and a methoxyphenoxy group

Preparation Methods

The synthesis of 4-[2-({5-[(4-METHOXYPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]-3,4-DIHYDRO-2(1H)-QUINOXALINONE typically involves multiple steps, starting from readily available starting materialsThe final step often involves the coupling of the triazole intermediate with the quinoxaline core under specific reaction conditions, such as the use of a base and a suitable solvent .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxyphenoxy group can be oxidized to form corresponding quinones under oxidative conditions.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.

Scientific Research Applications

4-[2-({5-[(4-METHOXYPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]-3,4-DIHYDRO-2(1H)-QUINOXALINONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological properties, making it a candidate for therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and quinoxaline core are known to interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar compounds include those with triazole and quinoxaline cores, such as:

Properties

IUPAC Name

4-[2-[[5-[(4-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4S/c1-34-19-11-13-20(14-12-19)35-16-23-28-29-26(31(23)18-7-3-2-4-8-18)36-17-25(33)30-15-24(32)27-21-9-5-6-10-22(21)30/h2-14H,15-17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZVOVYSOIWUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CC(=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-({5-[(4-METHOXYPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]-3,4-DIHYDRO-2(1H)-QUINOXALINONE
Reactant of Route 2
Reactant of Route 2
4-[2-({5-[(4-METHOXYPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]-3,4-DIHYDRO-2(1H)-QUINOXALINONE
Reactant of Route 3
Reactant of Route 3
4-[2-({5-[(4-METHOXYPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]-3,4-DIHYDRO-2(1H)-QUINOXALINONE
Reactant of Route 4
Reactant of Route 4
4-[2-({5-[(4-METHOXYPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]-3,4-DIHYDRO-2(1H)-QUINOXALINONE
Reactant of Route 5
4-[2-({5-[(4-METHOXYPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]-3,4-DIHYDRO-2(1H)-QUINOXALINONE
Reactant of Route 6
4-[2-({5-[(4-METHOXYPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]-3,4-DIHYDRO-2(1H)-QUINOXALINONE

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